Cabazitaxel-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

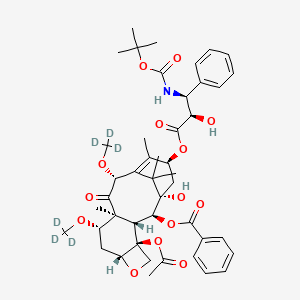

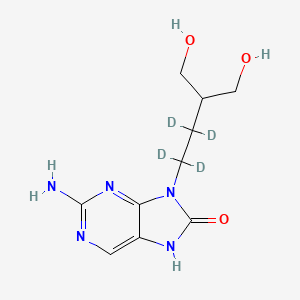

Cabazitaxel-d6 is a deuterium-labeled version of Cabazitaxel . Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity . It is used in combination with prednisone for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen .

Molecular Structure Analysis

Cabazitaxel has a molecular formula of C45H57NO14 . Its structure includes 11 defined stereocentres . The molecular weight of Cabazitaxel-d6 is 841.97 .Chemical Reactions Analysis

Cabazitaxel has been used in the development of prodrugs for site-specific delivery . These prodrugs are designed to be pH-responsive and water-soluble, and they demonstrate a low critical micelle concentration, a particle size of about 95 nm, monodispersity, spherical shape, and pH-responsive stability .Physical And Chemical Properties Analysis

Cabazitaxel has a density of 1.3±0.1 g/cm3, a boiling point of 870.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 132.6±3.0 kJ/mol and a flash point of 480.4±34.3 °C .Applications De Recherche Scientifique

Treatment of Prostate Cancer

Cabazitaxel-d6 is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity . It is used to treat hormone-refractory metastatic prostate cancer . It has been shown to be effective in terms of the PSA response, overall survival, and time to treatment failure .

Inhibition of Microtubule Depolymerization and Cell Division

Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division . This leads to cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation .

Overcoming Drug Resistance

Unlike other taxane compounds, Cabazitaxel-d6 is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump . This makes it potentially useful for treating multidrug-resistant tumors .

Penetration of the Blood-Brain Barrier

Cabazitaxel-d6 has the ability to penetrate the blood-brain barrier (BBB) . This property could make it useful in the treatment of brain tumors or metastases.

Inhibition of the TRPC1 Ion Channel

Cabazitaxel-d6 has been shown to be a potent inhibitor of the TRPC1 ion channel . This could make it a valuable research tool for studying pharmacology and protein interactions .

Inhibition of Inflammatory Cytokines Production

Cabazitaxel-d6 has been shown to inhibit the production of inflammatory cytokines in macrophages . This suggests potential applications in the treatment of inflammatory diseases.

Use in Nanoscale Drug Delivery Systems

A nanoscale, biocompatible, and amphiphilic prodrug of cabazitaxel has been developed with improved anticancer efficacy against 3D spheroids of prostate cancer cells . This demonstrates the potential of Cabazitaxel-d6 in the development of advanced drug delivery systems.

Real-World Safety and Efficacy Studies

Cabazitaxel-d6 has been used in real-world safety and efficacy studies . These studies provide valuable data on the drug’s performance outside of clinical trials, contributing to a better understanding of its therapeutic potential.

Mécanisme D'action

Target of Action

Cabazitaxel-d6, also known as 1383561-29-2 (d6-labeled), is a semi-synthetic derivative of a natural taxoid . It primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Cabazitaxel-d6 acts as a microtubule inhibitor . It binds to β-tubulin subunits in a 1:1 stoichiometric ratio , stabilizing microtubules and preventing their depolymerization . This stabilization disrupts the normal dynamic process required for cell function and division. As a result, cells are unable to complete mitosis, leading to cell cycle arrest at the G2/M phase and eventually, cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cabazitaxel-d6 is the cell cycle , specifically the transition from the G2 phase to the M phase . By inhibiting microtubule dynamics, Cabazitaxel-d6 prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during mitosis . This leads to cell cycle arrest and apoptosis .

Pharmacokinetics

Following a one-hour intravenous infusion, plasma concentrations of Cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively . Cabazitaxel is mainly metabolized by the cytochrome P450 (CYP) enzyme 3A45 and to a lesser extent by CYP2C8 .

Result of Action

The primary result of Cabazitaxel-d6 action is the induction of cell death in tumor cells . By disrupting microtubule dynamics and causing cell cycle arrest, Cabazitaxel-d6 triggers apoptosis, or programmed cell death . This leads to a reduction in tumor growth and size .

Action Environment

Cabazitaxel-d6 has shown to be effective in a variety of environments, including in patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen . Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel-d6 can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of efflux pumps and the permeability of the blood-brain barrier .

Safety and Hazards

Cabazitaxel can cause serious eye irritation, is suspected of causing genetic defects, is suspected of damaging fertility and the unborn child, is harmful if swallowed, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is toxic in contact with skin and is harmful if swallowed .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-YHVGWTKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)